Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to oxides or reduced forms of the compound .
Scientific Research Applications
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows it to form strong interactions with biological macromolecules, potentially inhibiting their function. This compound may target enzymes or receptors involved in critical biological processes, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
- 6-Bromo-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester
Uniqueness
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-3-14-4-6(11)13-7(10)8(14)12-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIFDFKLEQCCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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